3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine
Description
Contextualizing Imidazo[4,5-b]pyridine Systems in Heterocyclic Chemistry Research
The imidazo[4,5-b]pyridine ring system, a fused heterocycle consisting of an imidazole (B134444) and a pyridine (B92270) ring, is a prominent structural motif in medicinal chemistry. uctm.edu These compounds are recognized as structural analogues of naturally occurring purines, such as adenine (B156593) and guanine. researchgate.net This bioisosteric relationship allows imidazo[4,5-b]pyridine derivatives to interact with a wide range of biological targets that typically bind purines, including enzymes and receptors. nih.gov
This structural mimicry is a key reason why the imidazo[4,5-b]pyridine scaffold is considered a "privileged structure" in drug discovery. irb.hr It serves as a versatile foundation for the synthesis of large libraries of compounds with diverse biological activities. The imidazopyridine moiety is an important pharmacophore that has been incorporated into molecules exhibiting antiviral, antifungal, antibacterial, and antiproliferative activities. researchgate.net
The synthesis of the imidazo[4,5-b]pyridine core is often achieved through methods such as the condensation of 2,3-diaminopyridine (B105623) with aldehydes or carboxylic acids. nih.gov The adaptability of this ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the physicochemical properties of the resulting molecules to enhance their therapeutic potential.
Significance of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine as a Research Compound
This compound is a specific derivative within the imidazo[4,5-b]pyridine family, characterized by a methyl group at the 3-position of the imidazole ring and an amino group at the 5-position of the pyridine ring. Its molecular formula is C7H8N4. smolecule.com
While extensive research has been conducted on the broader imidazo[4,5-b]pyridine class, the primary significance of this compound in academic research appears to be as a key building block or synthetic intermediate. The presence of the amino group provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of substituents to create new and more complex derivatives. smolecule.com
The methylation at the N-3 position is a known synthetic modification on the imidazo[4,5-b]pyridine core. mdpi.com This specific substitution can influence the compound's electronic properties and how it interacts with biological targets. Although direct biological activity data for this compound is not extensively documented in dedicated studies, its value lies in its role as a precursor for compounds explored in various therapeutic areas. smolecule.com
Overview of Key Academic Research Trajectories for the Chemical Compound
Academic research involving the imidazo[4,5-b]pyridine scaffold, for which this compound is a valuable precursor, is directed toward several key therapeutic areas. The ability to modify the core structure allows for the development of compounds with a wide range of pharmacological effects.
Anticancer Research: A major focus of research on imidazo[4,5-b]pyridine derivatives is their potential as anticancer agents. nih.govacs.orgeurjchem.com Their structural similarity to purines allows them to interfere with DNA and RNA processes or to inhibit enzymes crucial for cancer cell proliferation. irb.hr Derivatives have been investigated as inhibitors of various protein kinases, such as Aurora kinases and serine/threonine-protein kinases, which are often dysregulated in cancer. irb.hr
Antimicrobial and Antiviral Applications: The imidazo[4,5-b]pyridine nucleus is a common structural motif in molecules with antimicrobial and antiviral properties. researchgate.netnih.gov Research has explored their efficacy against various bacterial and viral targets, with some derivatives showing promising activity. nih.gov
Anti-inflammatory Properties: Certain imidazo[4,5-b]pyridine derivatives have been studied for their anti-inflammatory effects. nih.govmdpi.com These compounds can potentially modulate inflammatory pathways by inhibiting specific kinases or other signaling molecules involved in the inflammatory response. smolecule.com
Other Therapeutic Targets: The versatility of the imidazo[4,5-b]pyridine scaffold has led to its investigation in a variety of other therapeutic contexts, including as antagonists for receptors like angiotensin II and as agents targeting the central nervous system. nih.govnih.govacs.org
Table 1: Investigated Biological Activities of Imidazo[4,5-b]pyridine Derivatives
| Biological Activity | Description | Key Research Areas |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth and proliferation. | Kinase inhibition, DNA/RNA intercalation. irb.hreurjchem.com |
| Antimicrobial | Activity against bacterial and fungal pathogens. | Development of new antibiotics and antifungals. researchgate.netnih.gov |
| Antiviral | Inhibition of viral replication and activity. | Targeting viral enzymes and processes. researchgate.netnih.gov |
| Anti-inflammatory | Modulation of inflammatory responses. | Inhibition of inflammatory kinases and pathways. nih.govsmolecule.com |
| Receptor Antagonism | Blocking the activity of specific cellular receptors. | Angiotensin II receptor antagonists for cardiovascular diseases. nih.govacs.org |
| CNS Modulation | Acting on targets within the central nervous system. | GABAA receptor modulation. nih.govirb.hr |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3,(H2,8,10) |
InChI Key |
QABBQDSRBPIXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 3h Imidazo 4,5 B Pyridin 5 Amine and Its Congeners
Classic Synthetic Approaches to Imidazo[4,5-b]pyridine Scaffolds
Traditional methods for constructing the imidazo[4,5-b]pyridine ring system have historically relied on direct condensation and cyclization reactions. These foundational techniques, while effective, often necessitate harsh reaction conditions.
Condensation Reactions Involving 2,3-Diaminopyridine (B105623) Precursors
The most prevalent classical approach involves the condensation of pyridine-2,3-diamine with a one-carbon electrophile, such as carboxylic acids or their derivatives. nih.gov This reaction, analogous to the Phillips-Ladenburg synthesis of benzimidazoles, typically requires high temperatures and strongly acidic or dehydrating conditions to facilitate the cyclization and formation of the imidazole (B134444) ring. nih.gov
For instance, the reaction of 2,3-diaminopyridine with formic acid is a direct method to produce the parent imidazo[4,5-b]pyridine. nih.gov Modifications of this method include the use of other carboxylic acid equivalents like orthoesters. The cyclization can also be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate, which yields the corresponding imidazo[4,5-b]pyridine upon treatment with hydrochloric acid. nih.gov Condensation with aldehydes is another common route, proceeding through a dihydro-intermediate which then requires an oxidative step to achieve the final aromatic system. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine | Formic Acid | Reflux | Imidazo[4,5-b]pyridine | Good | nih.gov |
| 2,3-Diaminopyridine | Triethyl orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83% | nih.gov |
| 2,3-Diaminopyridine | Triethyl orthoacetate | Reflux, then HCl | 2-Methyl-imidazo[4,5-b]pyridine | 78% | nih.gov |
| 2,3-Diaminopyridine | Aromatic Aldehydes | Chlorotrimethylsilane, DMF, Air Oxidation | 2-Aryl-3H-imidazo[4,5-b]pyridines | 79-80% | mdpi.com |
Cyclization Strategies from Pyridine-Based Intermediates
Alternative classical strategies begin with substituted pyridines that are not yet diamines, incorporating the cyclization step as part of a reductive process. A prominent example is the use of 2-nitro-3-aminopyridine as a starting material. nih.gov This precursor can react with aldehydes in a one-step reductive cyclization. nih.govmdpi.com
In this approach, the aldehyde first condenses with the amino group. Subsequently, a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂·2H₂O), reduces the nitro group to an amine. nih.govmdpi.com The newly formed amino group then intramolecularly attacks the imine carbon, leading to cyclization and subsequent aromatization to form the imidazo[4,5-b]pyridine ring system. mdpi.com This method avoids the sometimes-difficult isolation of the diamine precursor.
| Pyridine (B92270) Precursor | Reagent 1 | Reducing Agent | Product Type | Reference |
| 2-Nitro-3-aminopyridine | Aldehydes | Na₂S₂O₄ | 3H-imidazo[4,5-b]pyridines | nih.govmdpi.com |
| 2-Nitro-3-aminopyridine | Ketones | SnCl₂·2H₂O, Formic Acid | 1H-imidazo[4,5-b]pyridines | nih.govmdpi.com |
Modernized and Efficient Synthesis Protocols
Recent advancements in synthetic methodology have focused on improving the efficiency, atom economy, and environmental footprint of imidazo[4,5-b]pyridine synthesis. These modern protocols often employ multi-step sequences within a single pot, avoiding the isolation of intermediates.
Tandem Reaction Sequences for 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine Formation
Tandem, or one-pot, reactions have emerged as a powerful strategy for the rapid construction of complex heterocyclic scaffolds from simple starting materials. acs.org These processes combine multiple transformations in a single reaction vessel, which circumvents the need for intermediate purification steps, thereby saving time, reagents, and reducing waste. acs.org
A highly efficient modern route to functionalized imidazo[4,5-b]pyridines involves a one-pot, three-step tandem sequence starting from 2-chloro-3-nitropyridine (B167233). acs.org This sequence is particularly relevant for producing N-substituted congeners like this compound.
The sequence proceeds as follows:
Nucleophilic Aromatic Substitution (SₙAr): The process begins with the SₙAr reaction of 2-chloro-3-nitropyridine with a primary amine (e.g., methylamine (B109427) to target the 3-methyl substituent). The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the C2 position. acs.orgstackexchange.com
In Situ Nitro Group Reduction: After the C-N bond is formed, a reducing agent such as zinc powder in the presence of hydrochloric acid is added to the same reaction mixture. acs.org This reduces the nitro group at the C3 position to an amino group, generating the key N-substituted pyridine-2,3-diamine intermediate in situ.
Heteroannulation: Finally, an aldehyde is introduced into the pot. It condenses with the diamine intermediate, leading to cyclization and aromatization to furnish the desired 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridine product. acs.org This entire process is completed with only a single chromatographic purification step at the end. acs.org
A significant aspect of modernizing these synthetic protocols is the adoption of greener and more environmentally friendly reaction media. acs.org A distinct tandem protocol has been developed that utilizes a mixture of water and isopropyl alcohol (H₂O-IPA) as a green solvent system. acs.org
This H₂O-IPA medium offers several advantages over traditional volatile organic solvents. It is less toxic, non-flammable, and cost-effective. In the context of the SₙAr-reduction-heteroannulation sequence, the H₂O-IPA system effectively facilitates all three steps. acs.org Water's ability to act as both an electrophile and a nucleophile can assist in the annulation and aromatization steps. acs.org The use of this benign solvent system, combined with the efficiency of the one-pot tandem process, represents a significant advancement in the clean and simple synthesis of the imidazo[4,5-b]pyridine scaffold. acs.org
Cyclization Reactions from Activated Imidazole Precursors
The construction of the imidazo[4,5-b]pyridine ring system often relies on the cyclization of appropriately substituted imidazole precursors. These methods provide a versatile and efficient means to access a wide array of derivatives.
Utilization of 5-Amino-4-(cyanoformimidoyl)imidazoles
A key intermediate in the synthesis of functionalized imidazo[4,5-b]pyridines is 5-amino-4-(cyanoformimidoyl)-1H-imidazole. rsc.orgrsc.org This reactive intermediate can be prepared in good yield through the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine. rsc.orgrsc.org The resulting imidazole derivative serves as a versatile building block for constructing the fused pyridine ring.
Research has demonstrated that 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles are particularly useful in this regard. acs.orgresearchgate.net These precursors can be reacted with various reagents to induce cyclization and form the desired bicyclic system. The specific reaction conditions and the choice of cyclizing agent can influence the nature of the substituents on the newly formed pyridine ring.
Role of Malononitrile (B47326) in Ring Closure Methodologies
Malononitrile is a frequently employed reagent in the ring closure of activated imidazole precursors to form the imidazo[4,5-b]pyridine core. nih.gov The reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile under mild conditions leads to the formation of highly functionalized 3-aryl-3H-imidazo[4,5-b]pyridines. acs.orgresearchgate.netacs.org
The outcome of this reaction is highly dependent on the presence or absence of a base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org
In the absence of DBU , the reaction yields 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. acs.org
In the presence of DBU , the reaction proceeds through a different pathway to afford 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.org
Both reaction pathways are initiated by the nucleophilic attack of the malononitrile anion on the carbon of the cyanoformimidoyl substituent. acs.orgresearchgate.net An intermediate, 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole, has been isolated when the reaction is conducted in the presence of DBU, providing insight into the reaction mechanism. acs.org
| Catalyst | Starting Material | Product |
| None | 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole | 3-Aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine |
| DBU | 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine |
Microwave-Assisted Synthetic Enhancements for Imidazo[4,5-b]pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. frontiersin.orgnih.gov This technology has been successfully applied to the synthesis of various imidazo[4,5-b]pyridine derivatives.
One notable application involves the condensation of 2-amino-3-hydroxypyridine (B21099) with different carboxylic acids. mdpi.com This microwave-assisted heating method provides a rapid and efficient route to produce libraries of 2-substituted imidazo[4,5-b]pyridines in moderate to good yields, often ranging from 71% to 92%. mdpi.com The use of silica (B1680970) gel as a solid support has been shown to be particularly effective in this synthesis. mdpi.com
Furthermore, microwave irradiation has been utilized in palladium-catalyzed cross-coupling reactions to synthesize 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines with excellent yields. mdpi.com This approach allows for the rapid derivatization of the imidazo[4,5-b]pyridine core, which is highly valuable for generating diverse compound libraries for pharmacological screening. mdpi.com The efficiency of these microwave-enhanced reactions highlights the potential of this technology to streamline the synthesis of complex heterocyclic molecules. frontiersin.org
Catalyst-Free Approaches in the Synthesis of Imidazo[4,5-b]pyridine Analogs
While many synthetic routes to imidazo[4,5-b]pyridines rely on catalysts, catalyst-free methods offer advantages in terms of cost, simplicity, and reduced environmental impact. One such approach involves the thermal, catalyst-free reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water. nih.gov This method proceeds via an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives in a single step with excellent yields, typically between 83% and 87%. nih.gov
Strategies for Specific Positional Substitutions on the 3H-Imidazo[4,5-b]pyridine Core
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of methods for regioselective functionalization is of paramount importance.
Regioselective Functionalization of the Imidazo[4,5-b]pyridine System
Achieving regioselectivity in the functionalization of the imidazo[4,5-b]pyridine system can be challenging due to the presence of multiple reactive sites. However, various strategies have been developed to control the position of substitution.
Palladium-catalyzed amidation of 2-chloro-3-amino-pyridines offers a regioselective route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method addresses the difficulty of achieving substitution at this position, which is often a limitation of other synthetic approaches. organic-chemistry.org The reaction proceeds by coupling the substituted pyridine with a primary amide, followed by an in situ cyclization and dehydration to afford the desired product. organic-chemistry.org
Furthermore, N3-MEM-protected imidazo[4,5-b]pyridines have been shown to undergo efficient C2-functionalization through direct C-H arylation. nih.gov This method allows for the preparation of a range of 2,6- and 2,7-disubstituted imidazo[4,5-b]pyridines from common intermediates, demonstrating the utility of protecting group strategies in directing regioselective functionalization. nih.gov Mechanistic studies suggest that this transformation is facilitated by the coordination of copper(I) iodide to the imidazo[4,5-b]pyridine core. nih.gov
| Reagent/Catalyst | Position of Functionalization |
| Palladium Catalyst | N1 |
| Copper(I) Iodide | C2 |
Introduction of Methyl and Amino Groups at Defined Positions
The strategic introduction of methyl and amino groups onto the 3H-imidazo[4,5-b]pyridine scaffold is a critical aspect in the synthesis of its derivatives, allowing for the fine-tuning of their chemical and biological properties. Various synthetic methodologies have been developed to achieve regioselective placement of these functional groups on both the pyridine and imidazole rings of the core structure.
The alkylation of the imidazo[4,5-b]pyridine core, particularly N-methylation, is a common strategy. However, this reaction can lack selectivity, often resulting in a mixture of different monoalkylated and polyalkylated products. mdpi.com A general method for the N-methylation of imidazo[4,5-b]pyridine derivatives involves the use of methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). mdpi.com This approach has been successfully used to prepare compounds like 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile. mdpi.com The successful methylation is confirmed by the appearance of a characteristic singlet signal for the methyl protons in the 1H NMR spectrum. mdpi.com
Another approach involves a one-pot, three-component tandem reaction starting from 2-chloro-3-nitropyridine. This method allows for the synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines. The process includes a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde. acs.org
The introduction of amino groups can be accomplished through various methods, including the construction of the pyridine ring from a suitably substituted imidazole precursor. For instance, 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines have been synthesized from the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile. acs.org The reaction conditions can be tuned to control the final product. acs.org
Direct amination at the C2 position of the imidazo[4,5-b]pyridine ring system is another effective strategy. This can be achieved through a sequence involving C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with primary or secondary amines. rsc.orgresearchgate.net This regioselective method provides a straightforward route to 2-amino-imidazo[4,5-b]pyridine derivatives. rsc.orgresearchgate.net The synthesis of novel tetracyclic imidazo[4,5-b]pyridine derivatives with amino side chains has also been reported, highlighting the influence of these groups on the molecule's potential applications. irb.hr
The foundational synthesis of the imidazo[4,5-b]pyridine core often starts from 2,3-diaminopyridine, which can then be further functionalized. nih.govnih.gov For example, reacting 2,3-diaminopyridine with aldehydes can yield the core structure, which can subsequently be modified to introduce methyl and amino groups. nih.gov
Detailed research findings on the introduction of methyl groups are summarized in the table below.
Table 1: Synthesis of N-Methylated Imidazo[4,5-b]pyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | CH₃I, 60% NaH, DMF, 24h, room temp. | 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 13.2 | mdpi.com |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | CH₃I, 60% NaH, DMF, 24h, room temp. | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 16.1 | mdpi.com |
Reaction Chemistry and Derivatization Strategies of 3 Methyl 3h Imidazo 4,5 B Pyridin 5 Amine
Reactivity Profiles of the Imidazo[4,5-b]pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the imidazo[4,5-b]pyridine core is complex due to the opposing electronic characteristics of the fused rings. The pyridine (B92270) nitrogen atom deactivates the pyridine portion of the nucleus towards electrophiles. However, the 5-amino group is a potent activating group that strongly directs electrophiles to the ortho and para positions.
In the case of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine, the positions ortho to the amino group are C6 and C4 (the bridgehead carbon). The position para is C7. Therefore, electrophilic attack is anticipated to occur preferentially at the C6 and C7 positions of the pyridine ring, which are activated by the amino group. The imidazole (B134444) ring is generally more reactive towards electrophiles than pyridine, but in this fused system, the directing effect of the powerful 5-amino group on the pyridine ring is expected to dominate. Common EAS reactions include nitration, halogenation, and sulfonation, though conditions must be carefully controlled to avoid reaction at the nucleophilic nitrogen centers or degradation of the starting material.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table is based on theoretical directing effects of the amino group.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 3-Methyl-6-nitro-3H-imidazo[4,5-b]pyridin-5-amine |
| Bromination | Br₂ / FeBr₃ | 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-5-amine |
| Sulfonation | Fuming H₂SO₄ | 5-Amino-3-methyl-3H-imidazo[4,5-b]pyridine-6-sulfonic acid |
The exocyclic amino group at the C5-position is a primary nucleophile and readily participates in reactions with a wide range of electrophiles. smolecule.com This reactivity allows for the straightforward introduction of diverse substituents, enabling the synthesis of a large library of derivatives. smolecule.com Typical reactions include acylation, sulfonylation, and condensation with carbonyl compounds.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, treatment with acetyl chloride would produce N-(3-methyl-3H-imidazo[4,5-b]pyridin-5-yl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords the corresponding sulfonamides.
Condensation: Reaction with aldehydes or ketones can lead to the formation of Schiff bases (imines), which can be further reduced to secondary amines.
These reactions are fundamental in modifying the steric and electronic properties of the parent molecule.
The nitrogen atoms within the heterocyclic core of this compound can undergo both oxidation and reduction, depending on the reaction conditions. smolecule.com These transformations can significantly alter the compound's electronic properties and chemical behavior. smolecule.com
Oxidation: The pyridine nitrogen (N4) is the most susceptible to oxidation, typically by peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid), to form the corresponding N-oxide. N-oxidation can modify the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions.
Reduction: Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) can reduce the pyridine ring to a tetrahydropyridine (B1245486) derivative. The conditions required for this reduction are typically harsh, and the imidazole ring is generally resistant to such reductions. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine moiety.
Functional Group Transformations and Manipulations
The functional groups of this compound, particularly the amino group, are key handles for synthetic manipulation and the generation of diverse analogs.
The primary aromatic amino group is a versatile functional group that can be converted into a wide array of other substituents, most commonly via the formation of a diazonium salt. Treatment of the 5-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) would yield a heterocyclic diazonium salt. While often unstable, these intermediates are pivotal for introducing functionalities that are otherwise difficult to install directly.
Potential transformations via the diazonium intermediate include:
Sandmeyer Reaction: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salts.
Schiemann Reaction: Conversion to the fluoro derivative (-F) using fluoroboric acid (HBF₄).
Hydrolysis: Conversion to the hydroxyl group (-OH) by heating in an aqueous acidic solution.
These transformations allow for the replacement of the amino group with a broad range of functionalities, significantly expanding the chemical space accessible from the parent amine.
Alkylation of the imidazo[4,5-b]pyridine core is a common strategy for derivatization, but it is often complicated by a lack of selectivity, leading to mixtures of monoalkylated and polyalkylated products. mdpi.com The this compound molecule possesses several potential sites for alkylation: the N1 atom of the imidazole ring, the N4 atom of the pyridine ring, and the exocyclic N5-amino group. The N3 position is already occupied by a methyl group.
The regioselectivity of alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.net
The N1 and N4 atoms are common sites of alkylation. Studies on similar imidazo[4,5-b]pyridine systems have shown that alkylation can yield a mixture of N1, N3, and N4 isomers. researchgate.net In the case of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, alkylation with various halogenated derivatives under phase-transfer catalysis conditions resulted in mixtures of N3 and N4 regioisomers. researchgate.net
The exocyclic amino group can also be alkylated, typically under different conditions than those used for ring nitrogen alkylation.
Research on related 2-phenyl-imidazo[4,5-b]pyridines using methyl iodide and sodium hydride in DMF resulted in N-methylated products in low yields, highlighting the challenge of achieving selective alkylation. mdpi.com The specific outcome for this compound would require empirical investigation, but the existing literature suggests that a mixture of products resulting from alkylation at N1, N4, and the N5-amino group is likely.
Table 2: Representative Alkylation Reactions on the Imidazo[4,5-b]pyridine Core Data adapted from studies on analogous compounds.
| Starting Material | Alkylating Agent | Base / Solvent | Position(s) Alkylated | Reference |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | CH₃I | NaH / DMF | N-3 | mdpi.com |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Halogenated derivatives | Phase Transfer Catalysis | N-3 and N-4 | researchgate.net |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl (B1604629) bromide | K₂CO₃ / DMF | N-1 and N-3 | researchgate.net |
Cyclization Reactions Utilizing the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core serves as a versatile platform for the construction of more complex, polycyclic systems through subsequent cyclization reactions. These reactions typically involve precursors where acyclic chains, attached to the core, are induced to cyclize, thereby forming new rings fused to the parent scaffold.
One prominent strategy involves the thermal cyclization of acyclic precursors to yield tetracyclic derivatives. For instance, acyclic compounds bearing appropriate functional groups on the imidazo[4,5-b]pyridine skeleton can undergo thermal cyclization in a high-boiling solvent like sulfolane (B150427) to afford novel, fused ring systems. acs.org This method has been successfully employed to generate mixtures of tetracyclic regioisomers, which can then be separated by chromatographic techniques. acs.org Another approach is reductive cyclization, where imidazolyl di- and tri-carbonyl compounds, derived from the core structure, are cyclized to form imidazo[4,5-b]pyridinones. rsc.org This transformation can be achieved through catalytic hydrogenation over a palladium catalyst or by using sodium borohydride (B1222165) in the presence of palladium. rsc.org
These cyclization strategies are significant as they expand the structural diversity of the imidazo[4,5-b]pyridine family, leading to the creation of novel tetracyclic and other polycyclic frameworks. acs.org
Advanced Coupling Reactions for Derivatization
Modern catalytic cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, offering efficient and modular approaches to introduce a wide array of substituents. For the this compound core, palladium-catalyzed methods and click chemistry are particularly powerful strategies.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of synthetic chemistry for their reliability in forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is extensively used for the derivatization of the imidazo[4,5-b]pyridine core due to its mild reaction conditions and the commercial availability and low toxicity of its boronic acid reagents. nih.gov
This method enables the rapid introduction of aryl and heteroaryl moieties at various positions of the heterocyclic scaffold. nih.gov For example, a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized using an optimized Suzuki cross-coupling protocol. nih.gov The optimization of these reactions often involves screening different palladium catalysts, bases, and solvent systems to achieve high yields. nih.gov A study on the synthesis of 6-bromo-2-phenylimidazo[4,5-b]pyridine derivatives with 4-nitrophenyl boronic acid demonstrated the effectiveness of specific catalyst-base combinations. nih.gov
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 69 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 81 |
| 4 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 5 | Pd(OAc)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 55 |
Table 1: Optimization of Suzuki Coupling Reaction Conditions. Data sourced from a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov
Beyond the Suzuki reaction, the Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are valuable handles for further transformations. rsc.orgmdpi.com This reaction typically involves the coupling of a halo-substituted imidazopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net Other palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also employed for C-N bond formation, allowing for the introduction of diverse amine substituents.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for conjugation. This strategy has been successfully applied to the imidazopyridine scaffold to create complex molecular architectures.
The key step in applying click chemistry is the introduction of either an azide (B81097) or a terminal alkyne group onto the this compound core. A common route involves the synthesis of an alkyne-functionalized intermediate, such as 2-(1-(prop-2-yn-1-yloxy)ethyl)-3H-imidazo[4,5-b]pyridine. This precursor is prepared by treating the corresponding hydroxyethyl-imidazopyridine with propargyl bromide in the presence of a base like potassium carbonate.
Once synthesized, this alkyne-bearing imidazopyridine can be readily conjugated with a variety of azide-containing molecules. The "click" reaction proceeds under mild conditions, typically using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system in a green solvent like polyethylene (B3416737) glycol (PEG-400), to form a stable 1,2,3-triazole linkage. This methodology has been used to synthesize a series of novel imidazopyridine-based 1,2,3-triazoles by reacting the propargylated core with various substituted phenyl azides. This approach highlights the power of click chemistry for the rapid generation of diverse compound libraries based on the imidazo[4,5-b]pyridine scaffold for various applications.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine, a combination of one-dimensional and two-dimensional NMR techniques is essential for an unambiguous assignment of its structure.
¹H NMR and ¹³C NMR for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the amine group protons. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the fused imidazole (B134444) ring and the amino and methyl substituents.
Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each carbon atom in the imidazopyridine core and the methyl group will resonate at a characteristic chemical shift, reflecting its hybridization and local electronic environment. Analysis of related imidazo[4,5-b]pyridine derivatives allows for the prediction of these chemical shifts uctm.eduacs.org.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~8.0-8.2 | ~145-150 |
| C5-NH₂ | ~5.0-6.0 (broad) | - |
| C6-H | ~6.5-6.7 | ~110-115 |
| C7-H | ~7.8-8.0 | ~130-135 |
| N3-CH₃ | ~3.7-3.9 | ~30-35 |
| C2 | - | ~145-150 |
| C3a | - | ~135-140 |
| C5 | - | ~150-155 |
| C6 | - | ~110-115 |
| C7 | - | ~130-135 |
| C7a | - | ~140-145 |
Note: These are predicted values based on data from similar imidazopyridine structures and may vary depending on the solvent and experimental conditions.
The coupling patterns (J-coupling) observed in the high-resolution ¹H NMR spectrum would further aid in confirming the connectivity of the protons, particularly within the pyridine ring, allowing for the differentiation between the H-6 and H-7 protons.
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry
To unequivocally establish the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are instrumental in determining the spatial proximity of protons. In the context of this compound, a NOESY spectrum could reveal through-space interactions between the methyl protons and the H-2 proton, providing further evidence for the regiochemistry of the methyl group.
Vibrational Spectroscopy for Molecular Structure Characterization
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying characteristic functional groups. The IR spectrum of this compound is expected to display distinct absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, C=N and C=C stretching vibrations of the fused heterocyclic rings, and N-H bending vibrations. The presence of a primary amine is typically characterized by two bands in the 3300-3500 cm⁻¹ region. Spectroscopic analysis of related imidazo[4,5-b]pyridine derivatives has confirmed these characteristic bands acs.orgacs.org.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Methyl) | 2850 - 2960 | Medium |
| C=N Stretch | 1600 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H Bend (Amine) | 1550 - 1650 | Strong |
Raman Spectroscopy in Conformational and Electronic Studies
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns acs.org.
The electron ionization (EI) mass spectrum of this compound, with a molecular formula of C₇H₈N₄, would be expected to show a molecular ion peak [M]⁺ at m/z 148. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, confirming the elemental composition.
The fragmentation of the molecular ion under EI conditions can provide valuable structural information. Common fragmentation pathways for N-heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals miamioh.edu. For this compound, potential fragmentation pathways could include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 133.
Loss of hydrogen cyanide (HCN): A common fragmentation for pyridine and imidazole rings, leading to various fragment ions.
Loss of an amino radical (•NH₂): This would produce a fragment at m/z 132.
Retro-Diels-Alder type reactions: Cleavage of the heterocyclic rings can also occur, leading to a complex pattern of fragment ions that can be diagnostic for the specific ring system.
Analysis of the fragmentation patterns of related amino-substituted heterocyclic compounds can aid in the interpretation of the mass spectrum of the title compound researchgate.net.
Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M - CH₃]⁺ |
| 132 | [M - NH₂]⁺ |
| 121 | [M - HCN]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, conformation, and stereochemistry, as well as detailed information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov
While a specific crystal structure for this compound is not available in the reviewed literature, studies on closely related imidazo[4,5-b]pyridine derivatives demonstrate the power of this technique. For instance, single-crystal X-ray diffraction has been successfully employed to confirm the molecular and crystal structures of various N-substituted and C-substituted imidazo[4,5-b]pyridines. uctm.edu These analyses reveal critical data, including bond lengths, bond angles, and dihedral angles, which confirm the planarity of the fused ring system and the orientation of its substituents. nih.gov
In a study of 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, X-ray analysis showed the imidazopyridine ring system to be essentially planar. nih.gov The analysis also detailed the dihedral angles between the fused core and its substituent rings, providing a complete picture of the molecule's conformation in the solid state. nih.gov Such data is crucial for computational modeling and for understanding structure-activity relationships within this class of compounds.
Below is a representative table of crystallographic data for an imidazo[4,5-b]pyridine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Compound | 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine |
| Chemical Formula | C₂₀H₁₈N₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6591 (4) |
| b (Å) | 13.7104 (4) |
| c (Å) | 9.3177 (2) |
| β (°) | 98.940 (1) |
| Volume (ų) | 1723.74 (8) |
Spectrophotometric Methods for Protonation Equilibria Studies
Spectrophotometric methods, particularly UV-Vis spectroscopy, are powerful tools for studying the protonation equilibria of ionizable compounds in solution. The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment. Determining the acidity constants (pKa values) associated with these equilibria is essential for understanding the compound's charge state, solubility, and potential interactions in a biological context at physiological pH. mdpi.com
The methodology involves recording the UV-Vis absorption spectra of the compound across a wide range of pH values. As the pH changes, the protonation state of the molecule is altered, leading to shifts in the position (λmax) and intensity of the absorption bands. By analyzing these spectral changes, one can determine the pKa values for the various acid-base equilibria. irb.hr
A study on imidazo[4,5-b]pyridine derived iminocoumarins effectively used UV-Vis and fluorescence spectroscopies to investigate their acid-base properties in buffered aqueous solutions. irb.hr The researchers observed that the compounds transitioned between neutral, monoprotonated, and diprotonated forms as the pH was varied. These transitions were linked to distinct changes in the electronic absorption spectra, allowing for the experimental determination of the pKa values. For example, one amino-substituted derivative (Compound 15 in the study) exhibited two pKa values: one at 4.4 for the transition to a diprotonated state and another at 13.7 for the transition to a neutral molecule. irb.hr This demonstrates that the substituents on the imidazo[4,5-b]pyridine core significantly influence its basicity. irb.hr
The data below, adapted from a study on related derivatives, illustrates how pKa values can differ based on the molecular structure.
| Compound Derivative Feature | pKa₁ (Dication ⇌ Monocation) | pKa₂ (Monocation ⇌ Neutral) |
|---|---|---|
| -NO₂ substituted | 3.4 | 10.4 |
| -OH substituted | 3.8 | 11.9 |
| -NH₂ substituted | 4.4 | 13.7 |
These studies highlight that spectrophotometric titrations are an effective and accessible method for characterizing the protonation behavior of complex heterocyclic molecules like this compound, providing fundamental data on their acid-base properties. irb.hrresearchgate.net
Theoretical and Computational Investigations of 3 Methyl 3h Imidazo 4,5 B Pyridin 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular geometry, electronic structure, and reactivity. For 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine and its analogs, these methods provide insights that are complementary to experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and has been widely applied to heterocyclic systems, including imidazo[4,5-b]pyridine derivatives.
Researchers commonly employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311G** to perform these calculations. This approach allows for the accurate prediction of bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimization process seeks the lowest energy conformation, providing a detailed three-dimensional structure of the molecule. These computational analyses are foundational for understanding the molecule's stability and its interactions with other molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity. Conversely, a smaller gap implies that the molecule is more easily excitable and more reactive. DFT calculations are used to determine the energies of these orbitals and to visualize their spatial distribution. For imidazo[4,5-b]pyridine systems, these calculations reveal how charge is distributed and how it may be transferred during chemical reactions or upon photoexcitation.
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Imidazo[4,5-b]pyridine Core | -6.2 | -1.5 | 4.7 |
| Electron-Donating Substituted | -5.8 | -1.3 | 4.5 |
| Electron-Withdrawing Substituted | -6.5 | -1.8 | 4.7 |
Note: The data in the table above is representative and intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for predicting the reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential.
Typically, red-colored regions represent areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, marking sites prone to nucleophilic attack. Green areas represent neutral potential. For this compound, MEP maps can identify the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings as potential sites for electrophilic interaction, while the amino group can also influence the electrostatic potential distribution.
Studies on Tautomerism and Isomerism in Imidazo[4,5-b]pyridine Systems
Tautomerism is a critical phenomenon in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and biological properties. The imidazo[4,5-b]pyridine system can exist in several tautomeric forms due to the migration of a proton between the nitrogen atoms of the fused rings.
Computational methods, particularly DFT, are instrumental in predicting the most stable tautomeric form of a molecule. By calculating the total electronic energy of each possible tautomer, researchers can identify the predominant form in the gas phase. The tautomer with the lowest calculated energy is considered the most stable.
For the imidazo[4,5-b]pyridine skeleton, different tautomers can arise from the position of the hydrogen atom on the imidazole nitrogen (N1 vs. N3) and potentially involving the exocyclic amino group. Theoretical calculations have shown that for many imidazo[4,5-b]pyridine derivatives, one tautomeric form is significantly more stable than the others. For instance, in related systems, the canonical structure has been found to possess the lowest minimization energy, indicating it as the most stable tautomer. irb.hr
| Tautomer | Relative Energy (kcal/mol) | Relative Stability |
|---|---|---|
| 3H-Imidazo[4,5-b]pyridin-5-amine | 0.00 | Most Stable |
| 1H-Imidazo[4,5-b]pyridin-5-amine | +2.5 | Less Stable |
| 5-Imino-4,5-dihydro-3H-imidazo[4,5-b]pyridine | +8.0 | Least Stable |
Note: The data in the table above is hypothetical and for illustrative purposes to demonstrate the concept of relative tautomeric stability.
The relative stability of tautomers can be significantly influenced by the surrounding solvent environment. Solvation effects are particularly important in polar solvents, which can stabilize charged or more polar tautomers through intermolecular interactions such as hydrogen bonding.
Computational models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are used to simulate the effects of different solvents on tautomeric equilibria. These models treat the solvent as a continuous medium with a specific dielectric constant. By performing DFT calculations that incorporate these solvation models, it is possible to predict how the tautomeric equilibrium shifts in various solvents. For instance, a polar protic solvent like water might favor a tautomer that can act as a better hydrogen bond donor or acceptor, altering the stability order observed in the gas phase. Studies on related purine (B94841) systems have shown that polarizable solvents can increase the stability of certain tautomers compared to the gas phase.
Conformational Analysis and Energetic Landscapes
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational analysis or energetic landscapes of this compound. The imidazo[4,5-b]pyridine core is a relatively rigid bicyclic system. The primary source of conformational flexibility would arise from the rotation of the exocyclic amino (-NH2) and methyl (-CH3) groups.
Theoretical studies on related imidazo[4,5-b]pyridine derivatives have primarily focused on their electronic properties, reactivity, and potential as bioactive agents rather than detailed conformational analyses. For the parent compound, the key variables for a conformational study would be the dihedral angles associated with the C5-N bond of the amino group and the N3-C bond of the methyl group. It can be hypothesized that the rotation of the methyl group would have a relatively low energy barrier. The orientation of the amino group, however, could be influenced by intramolecular hydrogen bonding or steric interactions with adjacent atoms, leading to distinct energy minima.
Without dedicated computational studies, a precise energetic landscape cannot be detailed. Such an analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface as a function of the rotational degrees of freedom of the substituent groups.
Computational Prediction of Spectroscopic Parameters
In a typical computational study, the geometry of the molecule is first optimized at a certain level of theory (e.g., B3LYP with a specific basis set). uctm.edu Following this, properties like NMR chemical shifts and vibrational frequencies (for IR spectroscopy) are calculated.
For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). A hypothetical table of predicted chemical shifts would look like the example below, but it must be stressed that this is a general representation and not based on actual published data for this compound.
Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 148.5 |
| C5 | - | 142.1 |
| C6 | 6.85 | 110.3 |
| C7 | 7.90 | 135.2 |
| C9 | - | 130.8 |
| N-CH₃ | 3.75 | 29.5 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Similarly, the prediction of an IR spectrum would involve calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data. Without specific computational results, a data table for predicted IR frequencies cannot be provided.
Role of 3 Methyl 3h Imidazo 4,5 B Pyridin 5 Amine As a Core Scaffold in Chemical Synthesis
Design and Synthesis of Novel Heterocyclic Derivatives
The imidazo[4,5-b]pyridine framework is a versatile starting point for the synthesis of a wide array of more complex heterocyclic systems. Its inherent chemical properties allow for various modifications, leading to the generation of large libraries of compounds for biological screening.
The structural and electronic similarity of the imidazo[4,5-b]pyridine core to purine (B94841) has made it a foundational scaffold for the synthesis of purine analogues, also known as 1-deazapurines. uctm.edueco-vector.com This bioisosteric relationship has been exploited to create compounds that can mimic or antagonize the function of natural purines, which are fundamental to numerous cellular processes. The synthesis of these analogues often involves building upon the pre-formed imidazo[4,5-b]pyridine core, modifying it at various positions to achieve desired chemical properties and biological activities.
For instance, regio-isomeric imidazo[4,5-b]pyridine analogues have been synthesized and assessed for their cytotoxic activity against various cancer cell lines. nih.gov Synthetic strategies to create these purine isosteres include Suzuki coupling reactions to introduce diverse substituents, thereby generating libraries of novel compounds for structure-activity relationship (SAR) studies. nih.gov These studies aim to develop new chemotherapeutic agents that can overcome multi-drug resistance in cancer cells. nih.gov
Scaffold hopping is a prominent strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound, often with improved properties. The imidazo[4,5-b]pyridine system is utilized in such exercises, both as a starting point and as a target scaffold.
In one approach, a design strategy based on scaffold-hopping and hybridization was employed to create novel pyridine-annulated analogs of various purines, including adenines, xanthines, and guanines. rsc.org This work started from imidazo-pyridine derivatives to construct more complex, fused-ring systems with potential anticancer activity. The synthetic route involved preparing a key building block, 3-amino-2-carboxyethyl substituted imidazo[1,2-a]-pyridine, which facilitated the construction of the target pyridine-annulated purines. rsc.org This demonstrates how the fundamental imidazo-pyridine structure can be elaborated to explore new areas of chemical space and identify novel bioactive compounds. rsc.org
Development of Chemical Probes and Ligands
The 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine scaffold is instrumental in the development of specialized molecules like chemical probes and ligands, which are essential tools for studying biological systems. Its ability to be readily functionalized allows for the synthesis of potent and selective agents for various protein targets.
The nitrogen-rich imidazo[4,5-b]pyridine structure effectively mimics the purine core of ATP, enabling derivatives to act as competitive inhibitors in the catalytic pockets of kinases. smolecule.com This has led to the development of numerous kinase inhibitors based on this scaffold.
One notable example is the development of potent c-Met kinase inhibitors. nih.gov Researchers identified the imidazopyridine ring as a novel hinge-binding scaffold for c-Met. A series of derivatives were synthesized, leading to a compound that exhibited excellent activity in both enzymatic and cellular assays, good metabolic stability, and favorable pharmacokinetic properties. nih.gov
In another study, a series of 3H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as novel inhibitors of Mixed-lineage protein kinase 3 (MLK3), which is implicated in cancers and neurodegenerative diseases. nih.gov The compounds were evaluated in enzymatic assays, with several showing significant inhibitory activity at nanomolar concentrations. nih.gov
Table 1: Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives against MLK3
| Compound | IC₅₀ (nM) |
|---|---|
| 9a | 6 |
| 9e | 6 |
| 9j | 8 |
| 9k | 11 |
| 12b | 14 |
| 12d | 14 |
Data sourced from a study on novel MLK3 inhibitors. nih.gov
Derivatives of the imidazo[4,5-b]pyridine scaffold have been synthesized and investigated as ligands for various receptors. A significant area of exploration has been their activity as positive allosteric modulators of the GABA-A receptor. nih.gov Furthermore, modifications of the imidazo-pyridine core have been central to the design of ligands targeting other receptors. For example, structural scaffolds of imidazo[4,5-b]pyridines were derived from the modification of Telmisartan, an agent that targets the angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net These non-clinical studies focus on synthesizing novel derivatives and characterizing their binding affinities and selectivities to understand the structural requirements for receptor interaction.
Applications in Diversity-Oriented Synthesis (DOS)
While the term "Diversity-Oriented Synthesis" (DOS) is not always explicitly used in the literature concerning this compound, many of the synthetic strategies employed align with the core principles of DOS. The goal of DOS is to rapidly generate a collection of structurally diverse small molecules from a common scaffold. The imidazo[4,5-b]pyridine core is an ideal starting point for such strategies due to its amenability to a wide range of chemical transformations.
Various synthetic methodologies have been developed to facilitate the rapid diversification of this scaffold. These include:
Microwave-assisted synthesis : This technique has been used to produce 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives with reduced reaction times and higher yields compared to conventional methods. eurjchem.comresearchgate.net
Palladium-catalyzed cross-coupling reactions : Methods such as Suzuki and Buchwald-Hartwig couplings have been employed to introduce a broad spectrum of aryl, heteroaryl, and other functional groups at various positions on the imidazo[4,5-b]pyridine ring system. nih.govmdpi.com
Multi-component reactions : One-pot syntheses have been developed to construct the imidazo[4,5-b]pyridine core itself from simple starting materials, allowing for the incorporation of diversity at multiple points in a single step. nih.gov
These efficient synthetic routes enable the creation of large libraries of imidazo[4,5-b]pyridine derivatives, each with unique substituents and stereochemistry, which can then be screened for a wide range of biological activities. nih.gov
Utilization as a Building Block in Complex Molecular Architectures
The this compound scaffold serves as a foundational element for the construction of larger, more intricate molecular structures. Its inherent chemical functionalities allow for its incorporation into fused polycyclic systems and as a core component in the design of targeted therapeutic agents. The amino group at the 5-position is a key site for synthetic elaboration, enabling the attachment of various side chains and the formation of new ring systems.
One notable application of this scaffold is in the synthesis of tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr These complex structures have shown significant potential as antiproliferative agents. The synthetic strategy often involves the initial construction of the imidazo[4,5-b]pyridine core, followed by cyclization reactions to form additional rings. The position of the nitrogen atom in the pyridine (B92270) ring and the nature of the amino side chains introduced have been shown to significantly influence the biological activity of the resulting tetracyclic compounds. irb.hr For instance, the introduction of specific amino side chains at different positions on the tetracyclic skeleton has been demonstrated to enhance antiproliferative activity against various cancer cell lines. irb.hr
Furthermore, the imidazo[4,5-b]pyridine core can be utilized as a precursor for the synthesis of other fused heterocyclic systems. For example, functionalized imidazo[4,5-b]pyridines can be prepared from substituted imidazoles, where the pyridine ring is constructed upon the existing imidazole (B134444) moiety. acs.org This approach highlights the versatility of the imidazole precursor, which can be tailored to generate a variety of substituted imidazo[4,5-b]pyridines. These derivatives can then serve as intermediates in the synthesis of even more complex molecules, such as those with potential applications as kinase inhibitors or antimicrobial agents. rjraap.com
The reactivity of the amino group also allows for its use in cyclization reactions to form more complex heterocycles. smolecule.com This versatility makes this compound a valuable starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Strategy for Tuning Research Compound Features for Specific Experimental Applications
A key strategy in medicinal chemistry is the systematic modification of a core scaffold to optimize its biological activity and other properties for a specific application. The this compound scaffold is highly amenable to such tuning, particularly in the development of kinase inhibitors for cancer therapy.
The development of potent and selective kinase inhibitors often relies on establishing a detailed structure-activity relationship (SAR). This involves synthesizing a series of analogues of a lead compound and evaluating how changes in their chemical structure affect their biological activity. For imidazo[4,5-b]pyridine-based inhibitors, modifications are typically made at various positions of the heterocyclic core to enhance potency, selectivity, and pharmacokinetic properties.
One area of focus has been the development of c-Met kinase inhibitors. nih.gov In these efforts, the imidazo[4,5-b]pyridine ring system was identified as a novel hinge-binding scaffold. nih.gov By preparing a series of derivatives and studying their SAR, researchers were able to identify compounds with excellent enzymatic and cellular activities. nih.gov
Similarly, derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have been designed and synthesized as inhibitors of Mixed Lineage Kinase 3 (MLK3), which is implicated in several human cancers and neurodegenerative diseases. nih.gov Through homology modeling and molecular docking, compounds were designed to have high affinity for the MLK3 active site. nih.gov Subsequent synthesis and enzymatic assays confirmed that specific substitutions on the imidazo[4,5-b]pyridine core led to significant inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov
The following interactive data table summarizes the structure-activity relationship of a series of 3H-imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors, illustrating how different substituents impact their inhibitory potency.
| Compound | R1 Substituent | R2 Substituent | MLK3 IC50 (nM) |
| 9a | 4-fluorophenyl | H | 6 |
| 9e | 4-chlorophenyl | H | 6 |
| 9j | 3-methoxyphenyl | H | 8 |
| 9k | 4-methoxyphenyl | H | 11 |
| 12b | 4-fluorophenyl | CH3 | 14 |
| 12d | 4-chlorophenyl | CH3 | 14 |
Data sourced from a study on the design and synthesis of new 3H-imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors. nih.gov
This systematic approach of modifying the core scaffold allows for the fine-tuning of a compound's features to achieve the desired biological profile for specific experimental applications, such as targeting a particular kinase in a cancer cell line. The versatility of the this compound scaffold makes it an invaluable tool in the ongoing search for novel therapeutic agents.
Mechanistic Biochemical Research on 3 Methyl 3h Imidazo 4,5 B Pyridin 5 Amine and Its Analogues
Molecular Target Interaction Studies (in vitro, non-clinical)
In vitro studies have been crucial in elucidating the direct molecular targets of imidazo[4,5-b]pyridine derivatives. These investigations have primarily focused on their ability to interact with and modulate the function of key enzymes and receptors involved in cellular signaling.
The imidazo[4,5-b]pyridine core has proven to be a versatile scaffold for the development of potent kinase inhibitors. aacrjournals.orgmdpi.com Analogues have been shown to target several kinase families, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), c-Met, and p21-Activated kinase 4 (PAK4).
Research has led to the identification of dual FLT3/Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold. nih.govuq.edu.au One such compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 1), demonstrated potent inhibition of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.govacs.orgnih.gov This compound also potently inhibited wild-type FLT3 kinase (Kd = 6.2 nM) and clinically relevant mutants like FLT3-ITD (Kd = 38 nM). nih.govuq.edu.auacs.orgnih.gov Another novel derivative showed potent inhibition of Aurora A and B kinases with IC50 values of 6 nM and 45 nM, respectively, and an IC50 for FLT3 kinase of < 0.5 nM. aacrjournals.org
The imidazopyridine ring has also been successfully employed as a hinge-binding scaffold for developing inhibitors of the c-Met kinase, a receptor tyrosine kinase often implicated in cancer. nih.govnih.gov Furthermore, the scaffold has been used to design inhibitors against other kinases such as B-Raf and PAK4. nih.govnih.gov For instance, KY-04045 (6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine) was identified as a PAK4 inhibitor through a fragment-based drug design approach. nih.gov
| Compound/Analogue | Target Kinase | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| Compound 1 | Aurora-A | Kd | 7.5 nM | nih.govacs.org |
| Compound 1 | Aurora-B | Kd | 48 nM | nih.govacs.org |
| Compound 1 | FLT3 (wild-type) | Kd | 6.2 nM | nih.govacs.org |
| Compound 1 | FLT3-ITD (mutant) | Kd | 38 nM | nih.govacs.org |
| Novel Imidazo[4,5-b]pyridine Derivative | Aurora-A | IC50 | 6 nM | aacrjournals.org |
| Novel Imidazo[4,5-b]pyridine Derivative | Aurora-B | IC50 | 45 nM | aacrjournals.org |
| Novel Imidazo[4,5-b]pyridine Derivative | FLT3 | IC50 | < 0.5 nM | aacrjournals.org |
| Compound 28c | Aurora-A | IC50 | 0.067 µM | acs.org |
| Compound 28c | Aurora-B | IC50 | 12.71 µM | acs.org |
Derivatives of the imidazo[4,5-b]pyridine scaffold have been evaluated as antagonists for several G protein-coupled receptors (GPCRs). Notably, this class of compounds has yielded potent and orally active antagonists of the Angiotensin II (AT1) receptor, which plays a critical role in regulating blood pressure. mdpi.comnih.govacs.org
More recent research has focused on the Neuropeptide S (NPS) receptor (NPSR), a target for sleep, anxiety, and addiction disorders. nih.gov A series of phosphorothioyl-containing imidazopyridiniums were identified as potent NPSR antagonists. nih.govnih.gov The lead compound from this series demonstrated significant antagonistic activity in functional assays measuring intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov
| Compound/Analogue Class | Target Receptor | Activity Metric | Potency Range | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine-based biphenyls | Angiotensin II (AT1) | Binding Affinity/Functional Antagonism | Potent (Specific values not detailed) | mdpi.comnih.gov |
| Phosphorothioyl-containing imidazopyridiniums (e.g., Compound 7) | Neuropeptide S Receptor (NPSR) | IC50 (cAMP assay) | ~0.032 µM | nih.gov |
| Phosphorothioyl-containing imidazopyridiniums (e.g., Compound 7) | Neuropeptide S Receptor (NPSR) | IC50 (Ca2+ assay) | ~0.041 µM | nih.gov |
Investigations into Molecular Pathways and Cellular Mechanisms (in vitro, non-clinical)
Beyond direct target engagement, research has explored how these compounds affect downstream molecular pathways and interact with essential cellular machinery.
The interaction of imidazo[4,5-b]pyridine analogues with their molecular targets initiates cascades that modulate key biochemical pathways. For example, NPSR antagonists from this chemical class were shown to inhibit NPS-induced signaling through Gq, Gs, and ERK pathways. nih.govacs.org The antagonism of the NPSR leads to a dose-dependent reduction in the intracellular levels of calcium and cAMP, indicating modulation of Gq and Gs protein-coupled pathways, respectively. nih.gov
In the context of kinase inhibition, these compounds affect critical signaling pathways involved in cell growth and angiogenesis. Inhibition of FLT3 by an imidazo[4,5-b]pyridine derivative was shown to block the phosphorylation of downstream effectors like the p44/42 MAP kinases (ERK1/2). aacrjournals.org Similarly, inhibition of Aurora B kinase activity was confirmed by observing a reduction in the phosphorylation of its direct target, histone H3. aacrjournals.org Other research has pointed to the involvement of the JAK/STAT-3 signaling pathway, which is crucial for angiogenesis, as a potential target for imidazo[4,5-b]pyridine derivatives. mdpi.com
Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are potent antimitotic agents.
In vitro tubulin polymerization assays confirmed that several active imidazo[4,5-b]pyridine analogues directly inhibit the assembly of microtubules. nih.govresearchgate.net Three specific compounds showed strong antiproliferative activity in the submicromolar range (IC50 0.2–0.6 μM), and subsequent immunofluorescence staining in cells confirmed tubulin as the primary cellular target. nih.gov Computational studies suggest these compounds bind to a site on the tubulin surface, interfering with the polymerization of tubulin subunits. nih.gov
| Compound | Activity Metric | Potency Range | Reference |
|---|---|---|---|
| Compound 20 | IC50 | 0.2–0.6 µM | nih.gov |
| Compound 21 | IC50 | 0.2–0.6 µM | nih.gov |
| Compound 33 | IC50 | 0.2–0.6 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies in Defined Biochemical Systems
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the substituents attached to the core scaffold. mdpi.com SAR studies have been instrumental in optimizing potency and selectivity for various targets.
For NPSR antagonists, preserving the 2-methylimidazopyridium core and the thiophosphorus moiety was found to be crucial for activity. nih.gov Elimination of the 2-methyl group or replacement of the sulfur atom in the thiophosphoryl group with oxygen abolished the antagonistic activity. nih.gov
In the development of c-Met kinase inhibitors, the imidazopyridine ring was selected as a novel hinge-binding scaffold, and a series of derivatives were prepared to study SAR. nih.gov Truncation of a larger imidazonaphthyridinone core to the simpler imidazopyridine, combined with the incorporation of an N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore, led to compounds with nanomolar enzymatic inhibitory activity and improved kinase selectivity. nih.gov
For antiproliferative imidazo[4,5-b]pyridines, SAR studies revealed that placing a methyl group on the nitrogen atom of the imidazole (B134444) ring generally improved activity. mdpi.com Furthermore, a hydroxyl group at the para-position of a phenyl ring substituent at the 2-position also enhanced antiproliferative effects, whereas methoxy-substituted derivatives showed the lowest activity. mdpi.com The conversion of a nitro group to an amino group on this phenyl ring also led to an improvement in activity. mdpi.com
Impact of Substituent Modifications on Biochemical Activity
The biochemical activity of imidazo[4,5-b]pyridine derivatives is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds, primarily as inhibitors of protein kinases, which are pivotal in cell signaling and are often dysregulated in diseases like cancer. nih.govrjraap.comnih.govnih.gov
Initial research identified the imidazo[4,5-b]pyridine scaffold as a novel hinge-binding motif for kinases. nih.gov The core structure's N4 pyridine (B92270) nitrogen and the N3 imidazole hydrogen are capable of forming critical hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, mimicking the interaction of adenine (B156593). nih.gov Starting from this fundamental interaction, modifications at various positions of the heterocyclic system have been systematically explored to enhance potency and other pharmacological properties.
Key findings from SAR studies on various imidazo[4,5-b]pyridine analogues include:
Position 2: Substitutions at the C2 position are critical for potency and selectivity. Introducing aryl or heteroaryl groups, such as a 1,3-dimethyl-1H-pyrazol-4-yl group, has been shown to yield potent inhibitors of Aurora and FMS-like tyrosine kinase 3 (FLT3) kinases. nih.gov
Position 6: Halogenation, particularly with chlorine, at the C6 position has been identified as a favorable modification. For instance, the 6-chloro derivative of an imidazo[4,5-b]pyridine-based Aurora kinase inhibitor demonstrated enhanced activity. nih.gov In other series, bromo-substitution at this position was explored for generating cytotoxic agents. researchgate.neteurjchem.com
Position 7: The introduction of bulky and flexible side chains at the C7 position has been a successful strategy. A piperazine (B1678402) ring linked to a substituted benzyl (B1604629) group, for example, was found to significantly improve the inhibitory activity against target kinases. nih.gov
Pyridine Nitrogen Position: The position of the nitrogen atom within the pyridine ring itself can have a significant impact on antiproliferative activity. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives showed that regioisomers with the nitrogen in different positions exhibited notably different potencies. irb.hr
These systematic modifications have led to the development of compounds with nanomolar inhibitory concentrations against specific kinase targets. nih.gov
| Position of Modification | Type of Substituent | Impact on Biochemical Activity | Primary Target Class | Reference |
|---|---|---|---|---|
| C2 | Aryl/Heteroaryl Groups (e.g., dimethyl-pyrazolyl) | Critical for potency and selectivity. | Aurora Kinases, FLT3 | nih.gov |
| C6 | Halogens (e.g., Chloro, Bromo) | Generally enhances inhibitory potency. | Aurora Kinases, Cytotoxic Agents | researchgate.net, eurjchem.com, nih.gov |
| C7 | Bulky Piperazine-based side chains | Improves inhibitory activity. | Aurora Kinases, FLT3 | nih.gov |
| Pyridine Core | Position of Nitrogen Atom (Regioisomers) | Significantly influences antiproliferative potency. | Antiproliferative Agents | irb.hr |
Exploration of Selectivity Profiles in Multi-Target Systems
A key aspect of developing kinase inhibitors is understanding their selectivity, as off-target effects can lead to toxicity. The imidazo[4,5-b]pyridine scaffold has been optimized to yield compounds with varying selectivity profiles, ranging from highly selective to dual- or multi-targeted inhibitors. nih.gov
One prominent example is the compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), which emerged from an optimization program targeting Aurora kinases. nih.gov While potent against Aurora-A and Aurora-B, further profiling revealed it to be a powerful dual inhibitor of both Aurora kinases and FLT3 kinase. nih.govacs.org FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making a dual FLT3/Aurora inhibitor a promising therapeutic strategy. nih.gov
Kinome screening of compound 27e at a concentration of 1 µM showed potent inhibition of Aurora-A, -B, and -C, as well as wild-type FLT3 and its clinically relevant mutants, FLT3-ITD and FLT3(D835Y). acs.org The broader screening revealed a relatively clean profile with few other off-target kinase activities, indicating a well-defined selectivity for this optimized analogue. acs.org This demonstrates that the imidazo[4,5-b]pyridine core can be strategically modified to achieve a desired multi-target profile, which can be advantageous for treating complex diseases driven by multiple signaling pathways.
| Kinase Target | Dissociation Constant (Kd) in nM | Reference |
|---|---|---|
| FLT3 (wild-type) | 6.2 | nih.gov |
| FLT3-ITD (mutant) | 38 | nih.gov |
| FLT3(D835Y) (mutant) | 14 | nih.gov |
| Aurora-A | 7.5 | nih.gov |
| Aurora-B | 48 | nih.gov |
Co-crystallography and Ligand-Protein Interaction Analysis
Elucidating the precise binding mode of imidazo[4,5-b]pyridine derivatives within their target proteins is essential for rational drug design. Co-crystallography has been instrumental in providing atomic-level insights into these interactions, confirming binding hypotheses and guiding further optimization. nih.gov
The crystal structure of an early analogue, compound 6 , bound to the Aurora-A kinase provided a clear understanding of the foundational interactions for this chemical series. nih.gov The analysis confirmed that the imidazo[4,5-b]pyridine scaffold anchors the inhibitor in the ATP-binding site. Specifically, the pyridine N4 atom acts as a hydrogen bond acceptor, and the imidazole N3 atom serves as a hydrogen bond donor, forming two crucial hydrogen bonds with the backbone of residue Ala213 in the kinase's hinge region. This bidentate interaction effectively mimics how ATP's adenine ring binds. nih.gov
Further crystallographic studies on other analogues have revealed different and unique binding modes. For instance, the co-crystal structure of ARQ 092, a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivative, bound to the kinase AKT1, confirmed an allosteric mode of inhibition. acs.org This means the compound does not bind to the active ATP site but to a different pocket, inducing a conformational change that inactivates the enzyme. This discovery highlights the versatility of the imidazo[4,5-b]pyridine scaffold, demonstrating its ability to target not only the highly conserved ATP-binding site but also less conserved allosteric sites, which can lead to higher selectivity. acs.org These structural studies are vital, providing a detailed map of ligand-protein interactions that drive potency and selectivity.
Future Research Directions and Outlook for 3 Methyl 3h Imidazo 4,5 B Pyridin 5 Amine Research
Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives
The development of chiral derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine is a crucial future direction, as stereochemistry often plays a pivotal role in molecular recognition and function. While the catalytic asymmetric synthesis of imidazopyridines is still a developing field, recent breakthroughs with related scaffolds provide a roadmap for future investigations. nih.gov
A promising avenue is the adaptation of asymmetric multicomponent reactions (AMCRs). For instance, the highly efficient atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved using a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govresearchgate.net This methodology could potentially be adapted to derivatives of this compound, where the introduction of sterically demanding groups could create atropisomers with unique properties. The success of such reactions often hinges on the presence of a hydrogen-bonding donor on the substrate to achieve high stereoselectivity. nih.govresearchgate.net
Furthermore, the exploration of chiral ligands, such as pyridine-oxazolines (PyOX), in transition-metal catalysis could unlock new stereoselective transformations for this scaffold. rsc.org Research into the synthesis of derivatives with chiral substituents at the nitrogen or amine positions will be essential for creating a diverse library of stereochemically pure compounds for further study. researchgate.net
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Catalytic System/Method | Potential Outcome | Key Considerations |
|---|---|---|---|
| Atroposelective Synthesis | Chiral Phosphoric Acid (CPA) catalyzed Multicomponent Reaction | Axially chiral imidazo[4,5-b]pyridine derivatives | Requires substrates with appropriate steric bulk and hydrogen-bonding motifs. nih.govresearchgate.net |
| Catalytic Asymmetric Functionalization | Transition metals (e.g., Rh, Ir, Pd) with Chiral Ligands (e.g., PyOX) | Enantiomerically enriched products with stereocenters on substituents | Ligand design is critical for achieving high enantioselectivity. rsc.org |
Novel Catalytic Systems for Efficient Functionalization
Efficiently modifying the this compound core is key to exploring its chemical potential. Future research will likely focus on developing novel catalytic systems for regioselective C-H functionalization, which offers an atom-economical approach to derivatization.
Transition-metal catalysis has been extensively used for the synthesis and functionalization of the broader imidazopyridine family. beilstein-journals.org Systems employing copper, palladium, rhodium, and iron have proven effective for various coupling and C-H activation reactions. beilstein-journals.org For example, copper-catalyzed methods have been used for C-3 carbonylation and aerobic oxidative amination of C(sp³)–H bonds in related systems. beilstein-journals.org Future work could focus on adapting these catalysts to selectively functionalize the pyridine (B92270) or imidazole (B134444) ring of this compound.
Moreover, metal-free approaches are gaining traction. Aza-Friedel–Crafts reactions, catalyzed by Lewis acids like Y(OTf)₃, have been used for C3-alkylation of imidazo[1,2-a]pyridines. nih.gov Another strategy involves the metal-free insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine (B1214698) molecules using formaldehyde (B43269) as a carbon source. nih.gov Exploring these and other metal-free catalytic systems could lead to more sustainable and cost-effective synthetic routes for derivatives of the target compound.
Integration with Advanced High-Throughput Screening Methodologies (non-clinical)
To rapidly explore the potential of new derivatives, integration with advanced high-throughput screening (HTS) methodologies is essential. bmglabtech.com HTS allows for the automated testing of large libraries of compounds, accelerating the discovery of molecules with specific properties. bmglabtech.comresearchgate.net In a non-clinical context, this can be applied to identify compounds for various research applications.
Libraries of this compound derivatives can be screened to find hits for specific molecular targets, such as proteins or nucleic acids, to develop new research probes. researchgate.net Label-free HTS techniques, like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, offer a powerful platform for screening large compound libraries rapidly and with high accuracy, minimizing the issue of false positives that can arise from fluorescent reporter assays. acs.org
The development of diverse compound libraries, optimized for structural diversity and drug-like properties while excluding reactive or unstable groups, will be a prerequisite for successful HTS campaigns. thermofisher.comku.edu These screening efforts can uncover molecules with novel functions, paving the way for their use as tools in chemical biology or as foundational structures for materials science.
Deeper Theoretical Insights into Reaction Mechanisms and Molecular Dynamics
Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. Future research will benefit from deeper theoretical insights into its electronic structure, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) calculations can be employed to investigate global and local reactivity descriptors, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps. uctm.edumdpi.com This information helps predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. mdpi.com For instance, DFT studies have been used to analyze tautomeric equilibria in imidazo[4,5-b]pyridines, which is crucial for understanding their reactivity and biological interactions. mdpi.comresearchgate.net
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and interactions of these molecules with their environment, such as their adsorption behavior on surfaces or their binding modes with molecular targets. researchgate.netresearchgate.net Combining DFT and MD simulations can correlate molecular properties with experimentally observed phenomena, offering a powerful predictive tool for designing new derivatives with desired characteristics. researchgate.netnih.gov
Table 2: Computational Methods in Imidazo[4,5-b]pyridine Research
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction pathways, and tautomeric stability. | Reactivity indices (HOMO/LUMO energies), prediction of reaction sites, understanding molecular stability. | uctm.edumdpi.com |
| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in crystal structures. | Identification and quantification of close contacts between atoms (e.g., H-bonding, π-stacking). | uctm.edu |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. | Adsorption behavior on surfaces, conformational flexibility, binding dynamics with target molecules. | researchgate.netresearchgate.net |
Exploration of New Materials Science Applications (Hypothetical, based on general heterocyclic research)
The rigid, nitrogen-rich scaffold of this compound makes it an attractive candidate for development in materials science. While specific applications for this compound are yet to be realized, research on the broader class of heterocyclic compounds provides a basis for hypothetical exploration.
One promising area is in organic electronics. Imidazopyridines have been investigated as donor components in donor-acceptor (DA) complexes, which are essential for organic binary electronics. researchgate.net The electronic properties of the this compound core could be tuned through chemical modification to create novel organic semiconducting materials.
Furthermore, the imidazopyridine skeleton is known to be an effective fluorophore. tandfonline.comnih.gov This opens the door to developing luminescent materials. Coordination of imidazopyridine-based ligands with metal ions, such as Zn(II), can enhance emission properties by increasing molecular rigidity. mdpi.com Such zinc-based luminophores are being explored for applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors. mdpi.com The inherent fluorescence of the scaffold could be harnessed to create novel solid-state emitters or responsive materials.
Expansion of the this compound Chemical Space for Specific Research Probes
A significant future direction is the expansion of the chemical space around the this compound core to generate libraries of derivatives for use as specific research probes. researchgate.net The functional groups of the molecule—the amine and the heterocyclic rings—provide multiple handles for chemical modification.
The inherent fluorescence of the imidazopyridine scaffold makes it an excellent starting point for developing fluorescent probes. tandfonline.comnih.gov By conjugating this core with specific recognition moieties, probes can be designed for the selective detection of metal ions, reactive oxygen species like hydrogen peroxide, or changes in pH. nih.govirb.hrmdpi.com For example, imidazo[4,5-b]pyridine-derived iminocoumarins have been synthesized and shown to act as potential pH sensors. irb.hr
The synthesis of diverse libraries of compounds through solid-phase synthesis or other combinatorial chemistry techniques will be crucial. acs.org These libraries can then be screened to identify molecules that can act as bioimaging agents, allowing for the visualization of specific cellular components or processes. nih.gov The development of such molecular tools will not only demonstrate the utility of the this compound scaffold but also contribute to advancing other areas of biological and chemical research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyridine derivatives with appropriate carbonyl or thiocarbonyl reagents. For example, describes multi-step protocols using substituted phenylazoacetylacetone to construct the imidazo[4,5-b]pyridine core. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) improve cyclization efficiency.
- Temperature control : Reactions often require reflux (80–120°C) for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >70% yield .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation from ethanol/water mixtures yields suitable crystals.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELX software (e.g., SHELXL) refines atomic positions and thermal parameters. ORTEP-3 generates graphical representations of the structure .
- Key parameters : Report bond lengths, angles, and hydrogen-bonding networks to confirm regiochemistry .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Hepatic differentiation : Treat mesenchymal stem cells (MSCs) with 10–50 µM compound for 7–14 days. Assess albumin secretion (ELISA) and glycogen storage (PAS staining) .
- Anti-inflammatory activity : Measure NF-κB inhibition in HEK293 cells transfected with IKKβ reporters (IC₅₀ determination via luciferase assays) .
- Cytotoxicity : Use MTT assays on human hepatocytes (e.g., HepG2) to establish safety margins .
Advanced Research Questions
Q. How does this compound modulate the IKKβ/NF-κB pathway, and what structural features drive this activity?
- Methodological Answer : Molecular docking and mutagenesis studies reveal:
- Binding site : The imidazo[4,5-b]pyridine core occupies the ATP-binding pocket of IKKβ, confirmed by competitive assays with [γ-³²P]ATP.
- Critical substituents : The 3-methyl group enhances hydrophobic interactions with Val29 and Leu21. The 5-amine group forms hydrogen bonds with Glu97 and Asp166 .
- Functional validation : siRNA knockdown of IKKβ in macrophages reduces compound efficacy by >80%, confirming target specificity .
Q. How can structure-activity relationship (SAR) studies improve the potency of this scaffold?
- Methodological Answer : Systematic modifications and bioassays guide optimization:
- Substitution at C2 : Introducing bromophenyl (as in SJA710-6) increases hepatic differentiation potency by 3-fold via enhanced hydrophobic interactions .
- N3 modifications : Cyanoethylation (e.g., ) improves metabolic stability but reduces solubility.
- Data table :
| Position | Modification | Biological Effect (IC₅₀) | Solubility (µM) |
|---|---|---|---|
| C2 | Bromophenyl | 0.45 µM (IKKβ) | 12 |
| C3 | Methyl (baseline) | 1.2 µM | 45 |
| N5 | Amine → Nitro | Inactive | 8 |
- Conclusion : Balancing lipophilicity and hydrogen-bonding capacity is critical .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations:
- PK profiling : Measure plasma half-life (e.g., LC-MS/MS) in rodent models. If t₁/₂ < 1 hour, consider prodrug strategies.
- Tissue distribution : Autoradiography or PET imaging with radiolabeled compound identifies bioavailability barriers.
- Species differences : Human hepatocytes may metabolize the compound faster than murine models; use chimeric mice with humanized liver for validation .
Q. What computational tools predict the compound’s interaction with off-target proteins?
- Methodological Answer :
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate binding stability over 100 ns. Analyze root-mean-square deviation (RMSD) to assess pose retention.
- Pharmacophore screening : Schrodinger’s Phase identifies off-targets (e.g., kinases with homologous ATP sites).
- Validation : Test top candidates (e.g., JAK2, EGFR) in kinase inhibition panels (Eurofins DiscoverX) .
Q. Which analytical methods ensure batch-to-batch consistency in compound purity?
- Methodological Answer :
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity should exceed 95%.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ = 189.0892).
- Elemental analysis : Carbon/hydrogen/nitrogen content must align with theoretical values within ±0.4% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
